Lipophilic Character and Protein Interaction
Calcium stearoyl-2-lactylate (CSL) exhibits a Hydrophilic-Lipophilic Balance (HLB) value of 5.1, which is significantly lower (more lipophilic) than the HLB of 8.3-11.0 reported for sodium stearoyl-2-lactylate (SSL) [1]. This difference in HLB correlates with functional behavior: in dough systems, CSL and ethoxylated monoglycerides (EMG) suppressed lipid binding to wheat flour proteins more effectively than SSL, following the order EMG ≈ CSL > SSL [2].
| Evidence Dimension | Hydrophilic-Lipophilic Balance (HLB) and Protein Binding Competition |
|---|---|
| Target Compound Data | HLB: 5.1; Protein binding suppression: CSL > SSL |
| Comparator Or Baseline | Sodium stearoyl-2-lactylate (SSL): HLB 8.3-11.0; Protein binding suppression: SSL < CSL |
| Quantified Difference | HLB difference: 3.2-5.9 units lower for CSL; Binding suppression order: EMG ≈ CSL > SSL |
| Conditions | HLB: Calculated/empirical value; Binding: In vitro wheat flour dough protein-lipid binding assay |
Why This Matters
Procurement of CSL with a verified HLB of 5.1 ± 0.5 ensures the intended lipophilic functionality for fat-based systems and optimal gluten strengthening in high-fat dough formulations.
- [1] Eastar Chemical. (2026). CSL and SSL Food Additives: Characteristics, Applications, and Comparative Analysis. View Source
- [2] Chung, O. K., Tsen, C. C., & Robinson, R. J. (1981). Functional properties of surfactants in breadmaking. III. Effects of surfactants and soy flour on lipid binding in breads. Cereal Chemistry, 58(3), 220-226. View Source
